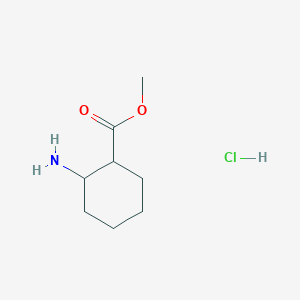

Methyl 2-aminocyclohexanecarboxylate hydrochloride

Description

BenchChem offers high-quality Methyl 2-aminocyclohexanecarboxylate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-aminocyclohexanecarboxylate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-aminocyclohexane-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-4-2-3-5-7(6)9;/h6-7H,2-5,9H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PYKBWUZZPSEGLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1CCCCC1N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99419-70-2 | |

| Record name | methyl 2-aminocyclohexane-1-carboxylate hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride

Abstract

This technical guide provides a comprehensive overview of the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride, a valuable building block in pharmaceutical and materials science. The primary focus of this document is the catalytic hydrogenation of methyl anthranilate, a robust and scalable method for the preparation of the target compound. This guide delves into the mechanistic underpinnings of the reaction, explores the critical aspect of stereoselectivity, and provides a detailed, field-proven experimental protocol. Furthermore, it includes a thorough characterization of the final product, supported by spectroscopic data, to ensure the highest standards of scientific integrity and reproducibility for researchers, scientists, and drug development professionals.

Introduction: The Significance of a Versatile Cyclohexylamine Scaffold

Methyl 2-aminocyclohexanecarboxylate and its derivatives are pivotal intermediates in the synthesis of a wide array of biologically active molecules and functional materials. The presence of both an amino group and a methyl ester on a cyclohexane ring offers multiple points for chemical modification, enabling the construction of complex molecular architectures. The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, making it particularly suitable for applications in drug development and biological studies.

The synthesis of this compound, however, presents a key challenge in controlling the stereochemistry of the two adjacent substituents on the cyclohexane ring. The relative orientation of the amino and ester groups (cis or trans) significantly influences the three-dimensional structure and, consequently, the biological activity and material properties of its derivatives. This guide will therefore place a strong emphasis on the stereochemical outcomes of the presented synthetic route.

Strategic Approach: Catalytic Hydrogenation of Methyl Anthranilate

The most direct and atom-economical approach to methyl 2-aminocyclohexanecarboxylate is the catalytic hydrogenation of the aromatic precursor, methyl anthranilate.[1] This method is favored for its efficiency, relatively mild reaction conditions, and the use of heterogeneous catalysts that can be easily recovered and reused.[1]

The Rationale Behind Catalyst Selection

The choice of catalyst is paramount in achieving high conversion and selectivity in arene hydrogenation. Platinum group metals, particularly rhodium (Rh) and ruthenium (Ru) supported on carbon, have demonstrated exceptional efficacy in this transformation.[1]

-

Rhodium on Carbon (Rh/C): Often considered the most effective catalyst for the hydrogenation of aromatic rings under mild conditions (e.g., low to medium hydrogen pressure).[1] It typically exhibits high activity and can be used under neutral conditions.

-

Ruthenium on Carbon (Ru/C): A more cost-effective alternative to rhodium, Ru/C also provides excellent results in arene hydrogenation, including for more challenging substrates like phenols.[1]

The underlying principle of this catalytic process involves the adsorption of the aromatic ring onto the surface of the metal catalyst, followed by the stepwise addition of hydrogen atoms to the double bonds of the benzene ring.

Unraveling the Stereochemistry: The Predominance of the cis-Isomer

A critical aspect of the hydrogenation of substituted arenes is the stereoselectivity of the product. In the case of methyl anthranilate, the hydrogenation typically yields the cis-isomer of methyl 2-aminocyclohexanecarboxylate as the major product.[2] This preference can be explained by the mechanism of catalytic hydrogenation on a heterogeneous catalyst. The aromatic ring adsorbs onto the catalyst surface, and the hydrogen atoms are delivered from the catalyst surface to the same face of the ring in a syn-addition fashion.[2][3] For the formation of the trans-isomer, a desorption and re-adsorption of an intermediate partially hydrogenated species would be required, which is a less favorable pathway.[2]

Experimental Protocol: A Step-by-Step Guide

This section provides a detailed, self-validating protocol for the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride, adapted from established and reliable procedures for arene hydrogenation.[1]

Materials and Equipment

| Reagents | Equipment |

| Methyl Anthranilate | High-pressure hydrogenation reactor (e.g., Parr apparatus) |

| 5% Rhodium on Carbon (5% Rh/C) | Magnetic stirrer with hotplate |

| Isopropanol (anhydrous) | Filtration apparatus (e.g., Büchner funnel, Celite®) |

| Hydrogen gas (high purity) | Round-bottom flasks |

| Diethyl ether (anhydrous) | Rotary evaporator |

| Hydrochloric acid (concentrated) | pH meter or pH paper |

| Inert gas (Nitrogen or Argon) | Standard laboratory glassware |

Step-by-Step Synthesis

Step 1: Catalytic Hydrogenation of Methyl Anthranilate

-

Reactor Setup: In a high-pressure hydrogenation reactor, add methyl anthranilate (1.0 eq).

-

Catalyst Addition: Under a stream of inert gas, carefully add 5% Rh/C (1-5 mol%).

-

Solvent Addition: Add anhydrous isopropanol as the solvent. The amount should be sufficient to ensure good stirring of the reaction mixture.

-

Reactor Sealing and Purging: Seal the reactor and purge it several times with hydrogen gas to remove any air.

-

Hydrogenation: Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1-10 atm) and commence vigorous stirring.[1] The reaction can be conducted at room temperature or with gentle heating (e.g., 40-60 °C) to increase the reaction rate.

-

Reaction Monitoring: Monitor the progress of the reaction by observing the uptake of hydrogen gas. The reaction is typically complete within a few hours.

-

Catalyst Filtration: Once the reaction is complete, carefully depressurize the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of isopropanol.

-

Solvent Removal: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude methyl 2-aminocyclohexanecarboxylate as an oil.

Step 2: Formation of the Hydrochloride Salt

-

Dissolution: Dissolve the crude methyl 2-aminocyclohexanecarboxylate in anhydrous diethyl ether.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in diethyl ether or bubble dry hydrogen chloride gas through the solution. Alternatively, a calculated amount of concentrated hydrochloric acid can be added dropwise.

-

Precipitation: The hydrochloride salt will precipitate out of the solution as a white solid.

-

Isolation: Collect the solid by vacuum filtration and wash it with a small amount of cold diethyl ether.

-

Drying: Dry the product under vacuum to obtain pure methyl 2-aminocyclohexanecarboxylate hydrochloride.

Visualization of the Synthetic Pathway

The following diagrams illustrate the overall synthetic workflow and the reaction mechanism.

Caption: Experimental workflow for the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride.

Caption: Simplified mechanism of catalytic hydrogenation leading to the cis-product.

Characterization of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride

Accurate characterization of the final product is crucial for its use in further research and development. The following table summarizes key analytical data for the title compound.

| Property | Data |

| Molecular Formula | C₈H₁₆ClNO₂ |

| Molecular Weight | 193.67 g/mol [4] |

| Appearance | White to off-white solid |

| ¹H NMR (CDCl₃, ppm) | δ 1.2-2.2 (m, 8H, cyclohexyl-H), 2.5-2.7 (m, 1H, CH-CO₂Me), 3.1-3.3 (m, 1H, CH-NH₃⁺), 3.75 (s, 3H, OCH₃), 8.0-9.0 (br s, 3H, NH₃⁺) |

| ¹³C NMR (CDCl₃, ppm) | δ 23.9, 24.5, 28.9, 31.5, 51.8, 52.3, 54.1, 173.5 |

| IR (KBr, cm⁻¹) | ~2930 (C-H), ~1735 (C=O, ester), ~1600 & ~1500 (N-H bend) |

Note: The exact chemical shifts and peak multiplicities in NMR spectra can vary depending on the solvent and instrument used. The provided data is a representative example.

Conclusion and Future Perspectives

The catalytic hydrogenation of methyl anthranilate stands out as a highly efficient and stereoselective method for the synthesis of methyl 2-aminocyclohexanecarboxylate hydrochloride. The preferential formation of the cis-isomer is a key feature of this reaction, providing a direct route to this specific stereoisomer. This technical guide has provided a detailed protocol, mechanistic insights, and characterization data to enable researchers to confidently synthesize and utilize this important chemical building block. Future research may focus on the development of catalysts that can selectively produce the trans-isomer or on the application of this scaffold in the synthesis of novel therapeutics and advanced materials.

References

- 1. Efficient and practical arene hydrogenation by heterogeneous catalysts under mild conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Selective Arene Hydrogenation for Direct Access to Saturated Carbo‐ and Heterocycles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Asymmetric arene hydrogenation: towards sustainability and application - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to Methyl 2-Aminocyclohexanecarboxylate Hydrochloride: Properties, Synthesis, and Applications

Introduction

Methyl 2-aminocyclohexanecarboxylate hydrochloride is a cyclic β-amino acid ester that serves as a valuable building block in organic synthesis and medicinal chemistry. Its rigid cyclohexyl backbone imposes conformational constraints that are highly sought after in the design of peptidomimetics and other bioactive molecules. The presence of both an amine and an ester functional group on a stereochemically defined scaffold allows for diverse chemical modifications, making it a versatile intermediate for the synthesis of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, a detailed protocol for its synthesis, and an exploration of its applications in drug discovery and development.

Physicochemical and Spectroscopic Properties

The hydrochloride salt of methyl 2-aminocyclohexanecarboxylate is typically a white to off-white solid, with its physical properties being influenced by its stereochemistry (cis or trans, and the specific enantiomer).

Table 1: Physicochemical Properties of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride and Related Isomers

| Property | Value | Source |

| Molecular Formula | C₈H₁₆ClNO₂ | [1][2] |

| Molecular Weight | 193.67 g/mol | [1][2][3] |

| Appearance | White to very pale yellow crystalline powder or solid | [4] |

| Melting Point | Varies with isomerism, e.g., ~188 °C for a specific isomer | [4] |

| Solubility | Soluble in water and polar organic solvents like methanol. | General Knowledge |

| Stereochemistry | Exists as cis and trans diastereomers, each as a pair of enantiomers. | [5] |

Spectroscopic Characterization

¹H NMR Spectroscopy (Expected): The proton NMR spectrum is expected to show a characteristic singlet for the methyl ester protons around 3.7 ppm. The protons on the cyclohexane ring would appear as a series of complex multiplets between 1.2 and 3.5 ppm. The protons on the carbons bearing the amine and ester groups (C1 and C2) would be shifted further downfield. The integration of the ring protons would correspond to 10H, the amine protons (as a broad singlet under the ammonium hydrochloride form) to 3H, and the methyl ester to 3H.

¹³C NMR Spectroscopy (Expected): The carbon NMR spectrum would show a peak for the carbonyl carbon of the ester at approximately 175 ppm. The carbon of the methyl group would be around 52 ppm. The carbons of the cyclohexane ring would appear in the range of 20-60 ppm, with the C1 and C2 carbons being the most downfield in this range due to the electron-withdrawing effects of the attached functional groups.

Infrared (IR) Spectroscopy (Expected): The IR spectrum would be characterized by a strong absorption band for the C=O stretch of the ester at approximately 1730-1750 cm⁻¹. A broad absorption in the range of 2400-3000 cm⁻¹ would be indicative of the N-H stretch of the ammonium salt. C-H stretching vibrations for the cyclohexane ring and methyl group would be observed around 2850-3000 cm⁻¹.

Synthesis of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride

A common and efficient method for the synthesis of methyl 2-aminocyclohexanecarboxylate is the catalytic hydrogenation of methyl 2-aminobenzoate (methyl anthranilate). This reaction reduces the aromatic ring to a cyclohexane ring.

Reaction Scheme

Caption: Synthesis of Methyl 2-Aminocyclohexanecarboxylate HCl.

Detailed Experimental Protocol

This protocol is based on established procedures for the catalytic hydrogenation of aromatic amines.[6]

Materials:

-

Methyl 2-aminobenzoate (Methyl Anthranilate)

-

Palladium on carbon (10 wt. % Pd)

-

Methanol (anhydrous)

-

Concentrated Hydrochloric Acid

-

Hydrogen gas

-

Parr hydrogenation apparatus or similar high-pressure reactor

-

Celite®

Procedure:

-

Reactor Setup: In a glass liner of a Parr hydrogenation apparatus, dissolve methyl 2-aminobenzoate (1.0 eq) in anhydrous methanol.

-

Catalyst Addition: Carefully add 10% palladium on carbon (typically 5-10 mol % of the substrate) to the solution under an inert atmosphere (e.g., nitrogen or argon).

-

Acidification: To the suspension, add a stoichiometric amount of concentrated hydrochloric acid (1.0 eq) dropwise. This serves to form the hydrochloride salt of the product in situ and can influence the stereoselectivity of the reduction.

-

Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi) and begin vigorous stirring. The reaction may be run at room temperature or with gentle heating to increase the rate.

-

Reaction Monitoring: The progress of the reaction can be monitored by the uptake of hydrogen. The reaction is typically complete within 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen from the reactor and purge with an inert gas.

-

Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with additional methanol to ensure complete recovery of the product.

-

Isolation: Combine the filtrate and washings. Remove the methanol under reduced pressure using a rotary evaporator. The resulting solid is the crude methyl 2-aminocyclohexanecarboxylate hydrochloride.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as methanol/diethyl ether, to yield the final product as a crystalline solid.

Stereochemical Considerations

The catalytic hydrogenation of methyl anthranilate typically yields a mixture of cis and trans diastereomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, and reaction conditions. Separation of the diastereomers can be achieved by chromatography or fractional crystallization. The resolution of enantiomers, if required, can be accomplished using chiral chromatography or by derivatization with a chiral auxiliary followed by separation and subsequent removal of the auxiliary.[5]

Reactivity and Stability

Methyl 2-aminocyclohexanecarboxylate hydrochloride is a stable crystalline solid under standard laboratory conditions. As a β-amino ester, its reactivity is primarily dictated by the amine and ester functional groups.

-

Amine Reactivity: The primary amine is nucleophilic (after neutralization of the hydrochloride salt) and can undergo a variety of reactions, including acylation, alkylation, and reductive amination. This allows for the straightforward introduction of various substituents at the 2-position, which is a common strategy in the development of pharmaceutical analogues.

-

Ester Reactivity: The methyl ester can be hydrolyzed under acidic or basic conditions to the corresponding carboxylic acid. It can also be converted to amides by reaction with amines or undergo reduction to the corresponding alcohol.

-

Stability: The ester linkage is susceptible to hydrolysis, particularly at elevated temperatures and non-neutral pH. The compound should be stored in a cool, dry place.

Applications in Drug Discovery and Development

The rigid, alicyclic scaffold of methyl 2-aminocyclohexanecarboxylate makes it an attractive building block for creating conformationally constrained peptides and small molecules. Such constraints can lead to increased receptor affinity, enhanced selectivity, and improved metabolic stability compared to more flexible analogues.

Peptidomimetics

Incorporating cyclic β-amino acids like 2-aminocyclohexanecarboxylic acid (derived from the title compound) into peptide sequences can induce stable secondary structures, such as helices and turns.[7][8] This is a powerful tool for mimicking the bioactive conformation of natural peptides while improving their resistance to proteolytic degradation.[9]

Caption: Drug development workflow utilizing the target compound.

Small Molecule Therapeutics

The cyclohexyl ring system can serve as a rigid core for the development of non-peptidic drugs. By functionalizing the amine and ester groups, a diverse library of compounds can be synthesized and screened for various biological activities. For example, derivatives of cyclic β-amino acids have been investigated for their potential as enzyme inhibitors and receptor agonists/antagonists.[10] The defined stereochemistry of the starting material is crucial for understanding structure-activity relationships (SAR) and for developing potent and selective drug candidates.

Safety and Handling

Methyl 2-aminocyclohexanecarboxylate hydrochloride should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn. It is advisable to consult the Safety Data Sheet (SDS) for detailed handling and disposal information.

Conclusion

Methyl 2-aminocyclohexanecarboxylate hydrochloride is a key synthetic intermediate whose value lies in its combination of functional group versatility and conformational rigidity. Its synthesis via the catalytic hydrogenation of methyl anthranilate provides a reliable route to this compound, and its subsequent chemical modifications open up a wide array of possibilities for the construction of complex and biologically active molecules. For researchers in drug discovery, this building block offers a powerful platform for the design of novel therapeutics with improved pharmacological profiles.

References

- Fülöp, F. (2007). Peptides Containing β-Amino Acid Patterns: Challenges and Successes in Medicinal Chemistry. Accounts of Chemical Research, 40(11), 1168-1177.

- Martinek, T. A., & Fülöp, F. (2012). Pharmacologically active β-amino acid derivatives. Mini reviews in medicinal chemistry, 12(14), 1496-1506.

- Albericio, F., & Ortuño, R. M. (2007). Synthesis of 2-methyl- and 2-methylenecyclobutane amino acids. Tetrahedron, 63(43), 10695-10702.

- González-Muñiz, R., et al. (2001). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. Tetrahedron: Asymmetry, 12(1), 129-137.

-

PubChem. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

Chemsrc. cis-2-amino-2-methyl-cyclohexane carboxylic acid hydrochloride. [Link]

-

LookChem. methyl -2-aminocyclohexane-1-carboxylate hydrochloride. [Link]

- Guedes, I. A., et al. (2014). Amino Acids in the Development of Prodrugs. Molecules, 19(11), 18882-18904.

- Google Patents.

- Singh, R. P., et al. (2018). Biological Scope of β-amino Acids and its Derivatives in Medical Fields and Biochemistry: A Review. Journal of Pharmacy and Pharmaceutical Sciences, 7(2), 1-5.

-

ResearchGate. Some important cyclic β-amino acids. [Link]

-

PubChem. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. Methyl 2-aminocyclohexane-1-carboxylate. National Center for Biotechnology Information. [Link]

-

ScholarWorks at WMU. Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters. [Link]

- Google Patents.

-

U.S. Food and Drug Administration. methyl anthranilate. [Link]

-

ResearchGate. One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase. [Link]

-

PubChem. Methyl Anthranilate. National Center for Biotechnology Information. [Link]

-

Scholarly Commons. EXPLORATION OF CIS-1,2-DIAMINOCYCLOHEXANE-BASED CONFORMATIONALLY LOCKED CHIRAL LIGANDS IN ASYMMETRIC SYNTHESIS. [Link]

- Google Patents.

-

SpringerLink. CATALYTIC HYDROGENATION OF METHYL ESTERS OF SOME 1H-PYRAZOLINE-3-CARBOXYLIC ACIDS. [Link]

-

Scilit. trans-1,2-Diaminocyclohexane Derivatives as Chiral Reagents, Scaffolds, and Ligands for Catalysis: Applications in Asymmetric Synthesis and Molecular Recognition. [Link]

Sources

- 1. 1024618-29-8|(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride|BLD Pharm [bldpharm.com]

- 2. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (1r,4r)-4-aminocyclohexane-1-carboxylate hydrochloride | C8H16ClNO2 | CID 18521575 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (1S,2S)-METHYL 2-AMINOCYCLOHEXANE CARBOXYLATE HCL(948915-94-4) 1H NMR spectrum [chemicalbook.com]

- 5. scholarlycommons.pacific.edu [scholarlycommons.pacific.edu]

- 6. investigacion.unirioja.es [investigacion.unirioja.es]

- 7. pubs.acs.org [pubs.acs.org]

- 8. researchgate.net [researchgate.net]

- 9. hilarispublisher.com [hilarispublisher.com]

- 10. researchgate.net [researchgate.net]

The Enigmatic Building Block: A Technical Overview of CAS 1024618-29-8

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAS number 1024618-29-8 identifies the chemical entity (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride . This compound is classified as a chiral building block, a fundamental component in the field of asymmetric synthesis. Its stereochemically defined structure, featuring a cyclohexane ring with specific cis or trans configurations of its functional groups, makes it a valuable synthon for the construction of complex molecular architectures. This guide provides a comprehensive overview of its chemical properties, and critically, contextualizes its role within the broader landscape of synthetic chemistry and drug discovery. While public domain literature on the direct application of this specific building block in late-stage drug candidates is limited, this guide will extrapolate its potential utility based on the well-established principles of chiral synthesis and the importance of the aminocyclohexane moiety in medicinal chemistry.

Introduction: The Significance of Chiral Scaffolds

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its biological activity. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit profoundly different pharmacological and toxicological profiles. Consequently, the ability to selectively synthesize a single enantiomer of a drug candidate is paramount in modern drug development. Chiral building blocks, such as (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride, are instrumental in achieving this stereochemical control. They provide a pre-defined stereochemical foundation upon which medicinal chemists can elaborate to construct novel therapeutic agents.

The aminocyclohexane motif is a prevalent scaffold in numerous bioactive molecules. Its rigid, yet conformationally flexible, structure allows for the precise spatial orientation of pharmacophoric groups, facilitating optimal interactions with biological targets. The presence of both an amine and a carboxylate group in the title compound offers versatile handles for a variety of chemical transformations.

Physicochemical Properties and Structural Elucidation

A thorough understanding of the physicochemical properties of a synthetic building block is essential for its effective utilization in multi-step syntheses.

| Property | Value | Source |

| CAS Number | 1024618-29-8 | N/A |

| IUPAC Name | methyl (1R,2R)-2-aminocyclohexane-1-carboxylate;hydrochloride | N/A |

| Molecular Formula | C₈H₁₆ClNO₂ | [1] |

| Molecular Weight | 193.67 g/mol | [1] |

| Appearance | Typically a solid | N/A |

| Stereochemistry | (1R,2R) | N/A |

Structural Diagram:

Caption: 2D structure of (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride.

Synthetic Strategy and Methodologies

Hypothetical Retrosynthetic Analysis

A logical retrosynthetic approach would disconnect the molecule at the C-N and C-C(=O) bonds, leading back to a simpler cyclohexene starting material.

Caption: Hypothetical retrosynthetic pathway for the target molecule.

Plausible Experimental Protocol: Asymmetric Aminohydroxylation

One potential route to a precursor for the target molecule could involve an asymmetric aminohydroxylation of a cyclohexene derivative. This would be followed by functional group manipulations to yield the final product.

Step 1: Asymmetric Aminohydroxylation of Cyclohex-1-ene-1-carboxylic acid methyl ester

-

To a stirred solution of cyclohex-1-ene-1-carboxylic acid methyl ester (1.0 eq) in a suitable solvent (e.g., t-butanol/water mixture) at 0 °C, add the Sharpless asymmetric aminohydroxylation reagent mixture (e.g., (DHQ)₂PHAL or (DHQD)₂PHAL as the chiral ligand, potassium osmate(VI) dihydrate, a nitrogen source like chloramine-T or a carbamate).

-

Stir the reaction mixture at 0 °C until the reaction is complete (monitored by TLC or LC-MS).

-

Quench the reaction by adding sodium sulfite.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the chiral amino alcohol.

Causality behind Experimental Choices: The choice of the chiral ligand ((DHQ)₂PHAL or (DHQD)₂PHAL) is critical as it dictates the facial selectivity of the addition to the double bond, thereby establishing the desired stereochemistry at the two new stereocenters. The use of a carbamate as the nitrogen source can be advantageous as it provides a protected amine, which can be deprotected in a subsequent step.

Step 2: Functional Group Interconversion and Salt Formation

-

The resulting hydroxy group would then need to be removed. This could be achieved through a variety of methods, such as conversion to a good leaving group (e.g., tosylate or mesylate) followed by reductive cleavage.

-

The protecting group on the amine would be removed under appropriate conditions (e.g., acidic hydrolysis for a carbamate).

-

Finally, treatment with hydrochloric acid in a suitable solvent (e.g., diethyl ether or methanol) would yield the desired (1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride salt.

Self-Validating System: The enantiomeric excess (e.e.) of the product from the asymmetric aminohydroxylation step should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis. The relative stereochemistry (cis or trans) can be confirmed by 1H NMR spectroscopy, utilizing coupling constants and NOE experiments.

Applications in Drug Discovery: A Forward-Looking Perspective

While direct evidence of CAS 1024618-29-8 in drug development pipelines from the searched literature is absent, its potential as a valuable building block can be projected. The 1,2-aminoester functionality on a cyclohexane scaffold is a key feature in various classes of therapeutic agents.

Potential as a Scaffold for Enzyme Inhibitors

Many enzyme active sites are chiral environments. The rigid cyclohexane core of this building block can serve to position the amine and ester functionalities in a precise orientation to interact with amino acid residues in an enzyme's active site. For instance, it could be envisioned as a starting point for the synthesis of inhibitors of proteases, kinases, or other enzymes where specific hydrogen bonding and ionic interactions are crucial for binding.

Incorporation into Peptidomimetics

The aminocyclohexane carboxylate structure can be considered a constrained analog of a dipeptide. Its incorporation into peptide sequences can induce specific secondary structures (e.g., turns) and improve metabolic stability by making the molecule less susceptible to proteolytic degradation.

Caption: Conceptual workflow for the incorporation of the building block into a peptidomimetic.

Conclusion and Future Outlook

(1R,2R)-Methyl 2-aminocyclohexanecarboxylate hydrochloride (CAS 1024618-29-8) represents a synthetically useful, stereochemically defined building block. While its direct application in publicly disclosed drug discovery programs is not apparent from the available literature, its structural motifs are highly relevant to medicinal chemistry. The principles of asymmetric synthesis provide a clear, albeit hypothetical, roadmap for its preparation. For researchers in drug development, this compound should be viewed as a valuable tool in the arsenal for creating novel, stereochemically pure chemical entities. Further research and publication of its use in the synthesis of bioactive molecules would be necessary to fully elucidate its practical impact on the field.

References

Sources

Structure Elucidation of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride: An Integrated Spectroscopic and Crystallographic Approach

An In-Depth Technical Guide for Drug Development Professionals

Abstract

The definitive characterization of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development. Methyl 2-aminocyclohexanecarboxylate is a versatile chiral building block whose biological activity is intrinsically tied to its stereochemistry.[1] This technical guide provides a comprehensive, field-proven strategy for the complete structure elucidation of its hydrochloride salt. We move beyond a simple listing of techniques to explain the causal logic behind an integrated analytical workflow, ensuring a self-validating system for unambiguous structure confirmation. This document details the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, advanced Nuclear Magnetic Resonance (NMR) techniques, and single-crystal X-ray Crystallography.

Foundational Principles: Why the Hydrochloride Salt?

Amino acid esters like methyl 2-aminocyclohexanecarboxylate are typically handled and stored as their mineral acid salts, most commonly the hydrochloride.[2] This is not merely a matter of convenience but a critical choice rooted in chemical stability and practicality.

-

Enhanced Stability: The free amine is susceptible to degradation and self-condensation, which can lead to the formation of diketopiperazine derivatives or polypeptides. The protonated ammonium salt is significantly more stable, protecting the molecule and ensuring a longer shelf life.[2][3]

-

Improved Physical Properties: Hydrochloride salts are generally crystalline solids with improved water solubility compared to the often-oily free base form.[3] This simplifies handling, purification, and formulation processes.

-

Controlled Reactivity: In synthetic applications, such as peptide synthesis, the amine is intentionally protected as its salt. The free amine can then be generated in situ by the addition of a non-nucleophilic base just before the coupling step, allowing for precise control over the reaction.[4]

The Integrated Elucidation Workflow

Caption: Integrated workflow for structure elucidation.

Mass Spectrometry: The Molecular Blueprint

Mass spectrometry provides the molecular weight and elemental formula, serving as the first piece of concrete evidence for the compound's identity.

Expertise & Causality: When analyzing the hydrochloride salt, the mass spectrometer typically detects the molecular ion of the volatile free base (C₈H₁₅NO₂), as the HCl adduct is thermally labile in the ion source. The high-resolution mass spectrum (HRMS) is critical for confirming the elemental composition over other possibilities with the same nominal mass.

Data Presentation: Expected Mass Fragments

| m/z Value | Identity | Interpretation |

| 157.1103 | [M]⁺ | Molecular ion of the free base (C₈H₁₅NO₂).[5][6] |

| 158.1137 | [M+1]⁺ | Presence of one ¹³C atom in the molecule.[7][8] |

| 126.0868 | [M-OCH₃]⁺ | Loss of the methoxy group, confirming the methyl ester. |

| 98.0970 | [M-COOCH₃]⁺ | Loss of the carbomethoxy group, a common fragmentation for methyl esters.[9] |

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of methanol. Add 50 µL of triethylamine (TEA) to neutralize the HCl and generate the free base. Centrifuge to pellet the TEA·HCl salt.

-

Injection: Inject 1 µL of the supernatant into the GC-MS.

-

GC Parameters:

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film).

-

Inlet Temp: 250 °C.

-

Oven Program: Start at 70 °C (2 min hold), ramp at 15 °C/min to 280 °C (5 min hold).[10]

-

Carrier Gas: Helium at 1 mL/min.

-

-

MS Parameters:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 40-400.

-

Source Temp: 230 °C.[10]

-

Infrared Spectroscopy: Functional Group Fingerprinting

IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, ensuring the primary structural motifs are present.

Expertise & Causality: The spectrum of the hydrochloride salt is distinct from the free base. The N-H stretching vibration of the primary amine (-NH₂) is replaced by the broad, characteristic stretch of a protonated ammonium salt (-NH₃⁺), which often overlaps with the C-H stretches. This provides direct evidence of the salt form.

Data Presentation: Characteristic IR Absorptions

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| ~3000-2500 (broad) | N-H stretch | Ammonium (-NH₃⁺) |

| ~2935, 2860 | C-H stretch | Aliphatic (Cyclohexane) |

| ~1735 | C=O stretch | Ester |

| ~1200 | C-O stretch | Ester |

Experimental Protocol: Attenuated Total Reflectance (ATR)

-

Sample Preparation: Place a small amount (1-2 mg) of the dry hydrochloride powder directly onto the ATR crystal.

-

Data Acquisition: Apply pressure using the anvil to ensure good contact.

-

Scan: Collect the spectrum, typically over 32 scans at a resolution of 4 cm⁻¹, from 4000 to 400 cm⁻¹.

-

Cleaning: Clean the ATR crystal thoroughly with isopropanol after analysis.

NMR Spectroscopy: Unraveling Connectivity and Stereochemistry

NMR is the most powerful tool for elucidating the detailed structure of a molecule in solution. It maps the carbon-hydrogen framework and, crucially, reveals the relative stereochemistry.

Expertise & Causality: The key to distinguishing cis and trans isomers of 1,2-disubstituted cyclohexanes lies in the coupling constants (³JHH) between the protons on C1 and C2. In a rigid chair conformation, a trans isomer will have one proton in an axial position and the other also axial (or both equatorial). The axial-axial coupling is large (~10-13 Hz). A cis isomer will have one axial and one equatorial proton, resulting in smaller axial-equatorial and equatorial-equatorial couplings (~2-5 Hz). This difference is definitive.[11]

Data Presentation: Expected NMR Chemical Shifts (in D₂O)

| Assignment | ¹H Shift (ppm) | ¹³C Shift (ppm) | Key ¹H Multiplicity / Couplings |

| -OCH₃ | ~3.7 (s) | ~53 | Singlet, 3H |

| CH -COOCH₃ (C1) | ~2.5-2.8 (m) | ~45-55 | Multiplet, depends on stereochemistry |

| CH -NH₃⁺ (C2) | ~3.1-3.4 (m) | ~50-60 | Multiplet, downfield due to -NH₃⁺ |

| Cyclohexane CH₂ | ~1.2-2.2 (m) | ~20-40 | Complex, overlapping multiplets |

Note: Chemical shifts are predictive and can vary based on solvent and specific isomer.

2D NMR: Heteronuclear Single Quantum Coherence (HSQC)

The HSQC experiment provides unambiguous confirmation of one-bond proton-carbon correlations, eliminating any guesswork in assigning the ¹³C spectrum.

Caption: HSQC correlates directly bonded protons and carbons.

Experimental Protocol: NMR Analysis

-

Sample Preparation: Dissolve 10-15 mg of the hydrochloride salt in 0.6 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a 5 mm NMR tube.

-

¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution.

-

¹³C NMR: Acquire a proton-decoupled carbon spectrum. A DEPT-135 experiment can be run to differentiate CH/CH₃ from CH₂ signals.

-

2D HSQC: Acquire a gradient-selected, sensitivity-enhanced HSQC experiment to establish ¹JCH correlations.[12]

X-ray Crystallography: The Unambiguous Proof

While spectroscopy provides compelling evidence, single-crystal X-ray crystallography offers the definitive, "gold standard" proof of structure. It generates a three-dimensional model of the molecule as it exists in the crystal lattice.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: The rate-limiting step is growing a high-quality single crystal.[13] This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or solvent layering. A range of solvents (e.g., methanol/ether, water/isopropanol) should be screened.

-

Mounting & Data Collection: A suitable crystal is mounted on a goniometer and cooled in a stream of nitrogen gas. X-ray diffraction data are collected using a diffractometer.

-

Structure Solution & Refinement: The diffraction pattern is used to solve the phase problem and generate an initial electron density map. The atomic positions are then refined to produce the final, highly accurate molecular structure.

Conclusion: A Synthesis of Evidence

The structure elucidation of methyl 2-aminocyclohexanecarboxylate hydrochloride is achieved through a multi-faceted analytical strategy. Mass spectrometry confirms the molecular formula, and IR spectroscopy verifies the essential functional groups and the presence of the ammonium salt. High-field NMR spectroscopy, particularly the analysis of proton coupling constants and 2D correlation experiments, reveals the precise connectivity and relative stereochemistry. Finally, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure. This integrated approach ensures the highest level of scientific rigor and trustworthiness, which is essential for research, development, and regulatory submission.

References

-

Quora. (2023). Why are alkyl esters of amino acids (e.g., L-Lysine) often supplied in the form of dihydrochloride salts? Quora. [Link]

-

CORE. (n.d.). Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. CORE. [Link]

-

Gomas, F. P., et al. (2011). A Convenient Synthesis of Amino Acid Methyl Esters. National Center for Biotechnology Information. [Link]

-

ScienceDirect. (2002). New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. ScienceDirect. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. PubChem. [Link]

-

ResearchGate. (2016). How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? ResearchGate. [Link]

- Google Patents. (1994). Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof.

-

National Center for Biotechnology Information. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. PubChem. [Link]

-

Brinson, R. G., et al. (2018). Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals. National Center for Biotechnology Information. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl 2-aminocyclohexane-1-carboxylate. PubChem. [Link]

-

Valentini, P., & Pavan, M. (2012). The Chemistry of 2-Aminocycloalkanecarboxylic Acids. Chemical Reviews. [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. PubChem. [Link]

-

Deschamps, J. R. (2010). X-ray Crystallography of Chemical Compounds. National Center for Biotechnology Information. [Link]

-

Aitipamula, S., & Vangala, V. R. (2017). X-Ray Crystallography and its Role in Understanding the Physicochemical Properties of Pharmaceutical Cocrystals. Bradford Scholars. [Link]

-

Chemistry LibreTexts. (2024). 12.2: Interpreting Mass Spectra. Chemistry LibreTexts. [Link]

-

ChemComplete. (2020). Mass Spectrometry - Understanding M+, M+1 and M+2 Peaks. YouTube. [Link]

-

Quora. (2017). Using the tools of spectroscopy, how do chemists tell what is cis and trans for example, cis-1,2-dihydroxycyclohexane vs. trans-1,2-dihydroxycyclohexane? Quora. [Link]

-

eCampusOntario Pressbooks. (n.d.). 29.7 Mass Spectrometry (MS). eCampusOntario Pressbooks. [Link]

-

Deschamps, J. R. (2005). The role of crystallography in drug design. National Center for Biotechnology Information. [Link]

Sources

- 1. Buy methyl 2-aminocyclohexane-1-carboxylate (EVT-12410441) [evitachem.com]

- 2. US5374765A - Method for extracting an amino acid ester from a hydrous solution of a mineral acid salt thereof - Google Patents [patents.google.com]

- 3. quora.com [quora.com]

- 4. files01.core.ac.uk [files01.core.ac.uk]

- 5. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. youtube.com [youtube.com]

- 8. 29.7 Mass Spectrometry (MS) – Organic and Biochemistry Supplement to Enhanced Introductory College Chemistry [ecampusontario.pressbooks.pub]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. quora.com [quora.com]

- 12. Use of the 2D 1H-13C HSQC NMR Methyl Region to Evaluate the Higher Order Structural Integrity of Biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 13. X-ray crystallography of chemical compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The role of crystallography in drug design - PMC [pmc.ncbi.nlm.nih.gov]

- 15. DSpace [bradscholars.brad.ac.uk]

Foreword: Navigating the Stereochemical Complexity of a Versatile Building Block

An In-depth Technical Guide to the Stereoisomers of Methyl 2-Aminocyclohexanecarboxylate Hydrochloride

Methyl 2-aminocyclohexanecarboxylate hydrochloride is more than a simple chemical entity; it is a chiral scaffold of significant interest in medicinal chemistry and organic synthesis. Its rigid cyclohexane framework, decorated with amino and carboxylate functionalities, presents a fascinating and challenging stereochemical puzzle. The spatial arrangement of these two groups—whether they are on the same side (cis) or opposite sides (trans) of the ring, and their absolute configuration (R or S)—dramatically influences the molecule's physical, chemical, and biological properties. This guide provides a comprehensive exploration of the stereoisomers of this compound, moving from foundational principles of cyclohexane conformation to the practicalities of synthesis, separation, and definitive characterization. It is designed for the practicing researcher who requires not just protocols, but a deep, mechanistic understanding of the causality behind the experimental choices that drive successful outcomes in the laboratory.

Part 1: Foundational Stereochemistry and Conformational Analysis

The core of methyl 2-aminocyclohexanecarboxylate's structure is a 1,2-disubstituted cyclohexane ring. Understanding its behavior begins with appreciating the principles of stereoisomerism and conformational analysis.

The Four Stereoisomers: A Logical Framework

The molecule has two chiral centers (at C1 and C2), which gives rise to a maximum of 2² = 4 stereoisomers. These exist as two pairs of enantiomers. The relationship between isomers that are not mirror images is diastereomeric.[1]

-

Diastereomers (cis vs. trans) : This describes the relative orientation of the amino and methyl carboxylate groups.

-

Enantiomers (R/S Configuration) : These are non-superimposable mirror images.[1]

-

The (1R, 2R) isomer is the enantiomer of the (1S, 2S) isomer.

-

The (1R, 2S) isomer is the enantiomer of the (1S, 2R) isomer.

-

The Decisive Role of Chair Conformations

To truly understand the differences between the cis and trans isomers, we must consider the three-dimensional chair conformation of the cyclohexane ring. The substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[4][5]

-

cis-Isomers : In a 1,2-disubstituted cis cyclohexane, one substituent must be in an axial position and the other in an equatorial position (axial-equatorial or a,e).[6] Ring flipping converts it to an equivalent (equatorial-axial or e,a) conformation of the same energy.[6]

-

trans-Isomers : The trans configuration can exist in two distinct chair conformations: one where both substituents are axial (diaxial or a,a) and one where both are equatorial (diequatorial or e,e).[4][6]

The diequatorial (e,e) conformation of the trans isomer is significantly more stable.[7] This is because substituents in the axial position experience destabilizing steric interactions, known as 1,3-diaxial interactions, with the other axial hydrogens on the same side of the ring.[8] The diaxial (a,a) conformer of the trans isomer suffers from these interactions for both groups, making it highly unfavorable.[6][7] Consequently, trans-methyl 2-aminocyclohexanecarboxylate will exist almost exclusively in the diequatorial conformation.[6]

Part 2: Synthesis and Resolution Strategies

The preparation of stereochemically pure methyl 2-aminocyclohexanecarboxylate hydrochloride can be approached in two primary ways: racemic synthesis followed by separation, or direct asymmetric synthesis.

Racemic Synthesis and Diastereomer Separation

A common route begins with a synthesis that produces a mixture of isomers. For instance, the reduction of an aromatic precursor can yield a mixture of cis and trans diastereomers. These diastereomers, having different physical properties (e.g., boiling point, solubility, polarity), can often be separated using standard laboratory techniques.

-

Fractional Distillation : If the boiling points of the cis and trans methyl esters are sufficiently different, fractional distillation under reduced pressure can be effective.

-

Column Chromatography : The most versatile method is silica gel chromatography. The cis and trans isomers will have different polarities and thus different retention factors (Rf), allowing for their separation.

Resolution of Enantiomers: The Classical Approach

Once the cis and trans diastereomers are separated, each is still a racemic mixture (a 50:50 mix) of two enantiomers.[9][10][11] Resolving these enantiomers is a critical step. Since enantiomers have identical physical properties in an achiral environment, a chiral auxiliary is required.[10]

A time-tested and robust method involves reacting the racemic amino ester with an enantiomerically pure chiral acid.[10] This reaction converts the pair of enantiomers into a pair of diastereomeric salts.

Causality of Resolution : The (R)-amino ester reacting with an (R)-chiral acid forms an (R,R) salt, while the (S)-amino ester forms an (S,R) salt. These (R,R) and (S,R) salts are diastereomers and will have different solubilities. This difference is the physical basis for their separation.

Protocol: Resolution of Racemic trans-Methyl 2-Aminocyclohexanecarboxylate

This protocol is a representative example based on established chemical principles for resolving amines.[10][12]

-

Salt Formation :

-

Dissolve one equivalent of racemic trans-methyl 2-aminocyclohexanecarboxylate in a suitable solvent (e.g., methanol or ethanol).

-

Add a solution of 0.5 equivalents of an enantiomerically pure chiral acid, such as (R)-(-)-mandelic acid, to the mixture. Using 0.5 equivalents ensures that only one of the diastereomeric salts will preferentially crystallize.

-

Heat the mixture gently to ensure complete dissolution, then allow it to cool slowly to room temperature, and finally in an ice bath to promote crystallization.

-

-

Isolation of Diastereomeric Salt :

-

Collect the precipitated crystals by vacuum filtration. These crystals should be enriched in one diastereomer (e.g., the less soluble (R)-amine-(R)-mandelate salt).

-

Wash the crystals with a small amount of cold solvent to remove impurities.

-

The enantiomeric purity of the salt can be checked by measuring its optical rotation. Recrystallization is repeated until the optical rotation value is constant, indicating a pure diastereomer.[9][11]

-

-

Liberation of the Free Amine :

-

Dissolve the purified diastereomeric salt in water.

-

Add a base (e.g., 1 M NaOH solution) to neutralize the mandelic acid and deprotonate the ammonium salt, liberating the free amino ester.

-

Extract the free amino ester into an organic solvent (e.g., diethyl ether or dichloromethane).

-

Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and evaporate the solvent to yield the enantiomerically enriched free amine.

-

-

Hydrochloride Salt Formation :

-

Dissolve the purified amino ester in a suitable solvent like diethyl ether.

-

Bubble dry HCl gas through the solution, or add a solution of HCl in ether. The methyl 2-aminocyclohexanecarboxylate hydrochloride will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold ether, and dry under vacuum.

-

-

Recovery of the Other Enantiomer : The mother liquor from the initial crystallization is now enriched in the other enantiomer (e.g., the (S)-amine). This can be recovered by repeating the process, often using the opposite enantiomer of the resolving agent, (S)-(+)-mandelic acid.[12]

Asymmetric Synthesis

Modern organic synthesis often favors methods that create the desired stereoisomer directly. Enantioselective synthesis uses chiral catalysts or reagents to control the stereochemical outcome of a reaction.[13][14] For example, highly stereoselective alkali metal in ammonia reductions of chiral precursors derived from benzoic acid have been used to produce trans-2-aminocyclohexanecarboxylic acid derivatives in enantiomerically pure form.[15] While more complex to develop, these methods are more efficient and avoid the loss of 50% of the material inherent in classical resolution.

Part 3: Analytical Characterization and Quality Control

Definitive identification and confirmation of the stereochemistry of each isomer is paramount. A multi-technique approach provides the most reliable results.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the gold standard for determining the enantiomeric purity (enantiomeric excess, or ee) of a sample. The technique relies on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Mechanism of Separation : CSPs, often based on polysaccharide derivatives like cellulose or amylose phenylcarbamates, create a chiral environment within the column.[16] The two enantiomers form transient diastereomeric complexes with the CSP.[17] One enantiomer will have a slightly stronger interaction, leading to a longer retention time and resulting in separation.

| Parameter | Typical Conditions for Amino Ester Separation | Rationale |

| Column | Polysaccharide-based CSP (e.g., Chiralpak® IA, Chiralcel® OD) | These phases have proven highly effective for a wide range of chiral compounds, including amino acid derivatives.[16] |

| Mobile Phase | Hexane/Isopropanol or Hexane/Ethanol with an additive | A non-polar/polar solvent system allows for tuning of retention times. Additives like diethylamine (for basic analytes) or trifluoroacetic acid can improve peak shape. |

| Detection | UV at ~210-220 nm | The ester carbonyl group provides sufficient UV absorbance for detection. |

| Flow Rate | 0.5 - 1.0 mL/min | Standard analytical flow rate for good peak resolution and reasonable run times. |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Key to Structure

NMR is the most powerful tool for distinguishing between the cis and trans diastereomers by exploiting their different three-dimensional structures.

Distinguishing cis from trans

The key is the proton at C1 (the CH-CO₂Me group) and the proton at C2 (the CH-NH₃⁺ group). Their coupling constant (³J value) and chemical shifts are diagnostic.

-

trans Isomer (diequatorial) : In the stable diequatorial conformation, the protons at C1 and C2 are both axial . The dihedral angle between two axial protons on adjacent carbons is ~180°. According to the Karplus relationship, this results in a large coupling constant (³J ≈ 8-13 Hz) .

-

cis Isomer (axial-equatorial) : In the cis isomer, one proton is axial and the other is equatorial. The dihedral angles are ~60°. This leads to a small coupling constant (³J ≈ 2-5 Hz) .

Nuclear Overhauser Effect (NOE) Spectroscopy : This 2D NMR technique detects protons that are close in space.

-

For the cis isomer, an NOE correlation would be expected between the axial proton on C1 and the axial protons on C3 and C5.

-

For the trans isomer, NOE correlations will confirm the diequatorial arrangement of the substituents.

| Isomer | Conformation | H1-H2 Relationship | Expected ³J(H1,H2) | Key Diagnostic Feature |

| trans | Diequatorial (Substituents) | Diaxial (Protons) | Large (~8-13 Hz) | Large splitting pattern for H1 and H2 signals. |

| cis | Axial-Equatorial (Substituents) | Axial-Equatorial (Protons) | Small (~2-5 Hz) | Small splitting pattern for H1 and H2 signals. |

Modern techniques using ¹³C NMR can also be highly effective for assigning diastereomers, even in inseparable mixtures.[18]

Other Supporting Analytical Techniques

-

Infrared (IR) Spectroscopy : Confirms the presence of key functional groups: N-H stretches (as -NH₃⁺) around 2800-3100 cm⁻¹, C=O stretch (ester) around 1735 cm⁻¹, and N-H bends around 1500-1600 cm⁻¹.

-

Mass Spectrometry (MS) : Confirms the molecular weight of the free amine (after neutralization of the hydrochloride salt). High-resolution mass spectrometry (HRMS) provides the exact molecular formula.

Conclusion

The isomers of methyl 2-aminocyclohexanecarboxylate hydrochloride represent a microcosm of the challenges and strategies central to modern stereoselective chemistry. A successful investigation demands a logical approach grounded in the fundamentals of conformational analysis. The stability of the diequatorial trans isomer versus the axial-equatorial cis isomer is not merely a theoretical curiosity; it is the key that unlocks their differentiation by NMR spectroscopy. Similarly, the ability to form diastereomeric salts provides a classic yet powerful handle for resolving enantiomers. By integrating robust synthetic and resolution protocols with definitive analytical techniques like chiral HPLC and NMR, researchers can confidently prepare, isolate, and verify the specific stereoisomer required for their advanced applications in drug discovery and materials science.

References

-

Davis, P. (2013). Conformational analysis of cis- and trans-1,2-disubstituted cyclohexanes. YouTube. Available at: [Link]

-

OpenStax. (2023). 4.8 Conformations of Disubstituted Cyclohexanes. Organic Chemistry. Available at: [Link]

-

Noble chemistry with babita chaudhary. (2021). Conformations of 1,2- disubstituted cyclohexanes. YouTube. Available at: [Link]

-

Müller, D. S., et al. (2024). Utilization of 13C NMR Carbon Shifts for the Attribution of Diastereomers in Methyl-Substituted Cyclohexanes. The Journal of Organic Chemistry. Available at: [Link]

-

Fiveable. (n.d.). Conformations of Disubstituted Cyclohexanes. Organic Chemistry Class Notes. Available at: [Link]

-

Conformational analysis of 1,2 disubstituted cyclohexane. (2020). YouTube. Available at: [Link]

- Racemic alkylamides of trans-cyclohexane-β-amino acids surpass the gelation ability of their pure enantiomers. (n.d.). ChemRxiv.

-

Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis. (n.d.). PubMed. Available at: [Link]

-

Schultz, A. G., & Alva, C. W. (n.d.). ASYMMETRIC SYNTHESIS OF trans-2-AMINOCYCLOHEXANECARBOXYLIC ACID DERIVATIVES FROM PYRROLOBENZODIAZEPINE-5,11-DIONES. Organic Syntheses Procedure. Available at: [Link]

-

Chiral separation of amino acid esters by micellar electrokinetic chromatography. (n.d.). PubMed. Available at: [Link]

- New synthesis of all four 1-amino-2-hydroxycyclohexanecarboxylic acids. (2001). ScienceDirect.

- The 1H NMR Spectroscopic Effect of Steric Compression Is Found in [3.3.1]Oxa- and Azabicycles and Their Analogues. (n.d.). NIH.

- The Chemistry of 2-Aminocycloalkanecarboxylic Acids. (n.d.). Chemical Reviews.

- Meulman, P. A. (1964). Preparation of the CIS and TRANS Isomers of Methylcyclohexanecarboxylic Acids and Their 2-Diethylaminoethyl Esters.

-

Doc Brown's Advanced Organic Chemistry. (n.d.). C6H12 cyclohexane low high resolution 1H proton nmr spectrum. Available at: [Link]

- Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. (n.d.).

- Harned Research Group. (n.d.). NMR and Stereochemistry.

-

1H NMR of cyclohexane. (2020). YouTube. Available at: [Link]

-

Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]

-

Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]

-

Chemistry LibreTexts. (2019). 6.8: Resolution: Separation of Enantiomers. Available at: [Link]

-

PubChem. (n.d.). Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate. Available at: [Link]

- Amino Acid‐Mediated Enantioselective Synthesis of a Bicyclic Ketocarbaldehyde. (n.d.). CNR-IRIS.

- Chiral differentiation of some cyclopentane and cyclohexane β-amino acid enantiomers through ion/molecule reactions. (2009).

-

PubChem. (n.d.). Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate. Available at: [Link]

- University of Bath's research portal. (2024). 10.

-

Phenomenex. (n.d.). Chiral HPLC Separations. Available at: [Link]

- Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. (n.d.). NIH.

-

PubChem. (n.d.). Methyl (1S,3R)-3-aminocyclohexanecarboxylate;hydrochloride. Available at: [Link]

- Enantioselective synthesis of methyl 2-[1-[( tert -butoxycarbonyl)amino]ethyl]-4-methyloxazole-5-carboxylate by a one–pot enamide cyclization. (n.d.).

- Asymmetric synthesis of the stereoisomers of 2-amino-5-carboxymethyl-cyclopentane-1-carboxylate. (n.d.).

- Structure and conformation of (1S,2R)-cis-2-[hydroxyaminocarbonylmethyl(N-methyl)aminocarbonyl]cyclohexanecarboxylic acid: X-ray, NMR and molecular mechanics studies. (1995). Journal of the Chemical Society, Perkin Transactions 2.

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

- Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis. (n.d.).

-

Master Organic Chemistry. (2019). Enantiomers vs Diastereomers vs The Same? Two Methods For Solving Problems. Available at: [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Methyl (1S,2S)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 10964775 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl (1R,2R)-2-aminocyclohexane-1-carboxylate | C8H15NO2 | CID 11768827 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. youtube.com [youtube.com]

- 5. youtube.com [youtube.com]

- 6. 4.8 Conformations of Disubstituted Cyclohexanes - Organic Chemistry | OpenStax [openstax.org]

- 7. youtube.com [youtube.com]

- 8. fiveable.me [fiveable.me]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Resolution of racemic 2-aminocyclohexanol derivatives and their application as ligands in asymmetric catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. iris.cnr.it [iris.cnr.it]

- 14. researchgate.net [researchgate.net]

- 15. Organic Syntheses Procedure [orgsyn.org]

- 16. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 17. phx.phenomenex.com [phx.phenomenex.com]

- 18. pubs.acs.org [pubs.acs.org]

"trans-methyl 2-aminocyclohexanecarboxylate hydrochloride synthesis"

An In-depth Technical Guide to the Synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride, a key intermediate in pharmaceutical development. The document is structured to provide not only a step-by-step protocol but also the scientific rationale behind the chosen methodology, ensuring a deep understanding for researchers, scientists, and drug development professionals.

Introduction and Strategic Overview

trans-methyl 2-aminocyclohexanecarboxylate hydrochloride is a valuable building block in organic synthesis, particularly in the preparation of pharmacologically active compounds. The trans stereochemistry of the amino and ester groups on the cyclohexane ring is often crucial for biological activity, making stereocontrolled synthesis a primary challenge.

The synthetic approach detailed in this guide focuses on the diastereoselective reduction of methyl 2-aminobenzoate (methyl anthranilate). This method is often favored due to the ready availability of the starting material and the potential for high stereocontrol. The core of this strategy lies in the catalytic hydrogenation of the aromatic ring, where the choice of catalyst and reaction conditions dictates the stereochemical outcome.

Synthetic Strategies and Mechanistic Insights

The synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride can be approached through several routes. The most common and industrially scalable method involves the hydrogenation of methyl 2-aminobenzoate.

Catalytic Hydrogenation of Methyl 2-Aminobenzoate

This is a widely employed method for the synthesis of 2-aminocyclohexanecarboxylate derivatives. The key to achieving the desired trans stereoisomer lies in the careful selection of the catalyst and reaction conditions.

-

Mechanism of Stereoselection: The stereochemical outcome of the hydrogenation is influenced by the coordination of the substrate to the catalyst surface. The amino and ester groups of methyl 2-aminobenzoate can both interact with the catalyst, and the relative orientation of these groups during the hydrogen addition determines the final stereochemistry. The use of specific catalysts, such as rhodium on carbon or ruthenium-based catalysts, often favors the formation of the cis isomer. However, under certain conditions, particularly with platinum-based catalysts or through thermodynamic equilibration, the more stable trans isomer can be obtained as the major product.

-

Choice of Catalyst: While various catalysts can be used for the hydrogenation of the benzene ring, achieving high trans selectivity can be challenging. Some methods employ a two-step process where an initial hydrogenation yields a mixture of cis and trans isomers, followed by an isomerization step to enrich the trans product.

-

Alternative Starting Materials: An alternative approach involves the use of 2-aminocyclohexanecarboxylic acid, which can be esterified to the desired methyl ester. However, the synthesis of the starting acid with the correct stereochemistry can be equally challenging.

Experimental Protocol: Synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride

This protocol details a representative procedure for the synthesis of trans-methyl 2-aminocyclohexanecarboxylate hydrochloride.

Materials and Reagents

| Reagent/Material | Grade | Supplier (Example) |

| Methyl 2-aminobenzoate | ReagentPlus®, 99% | Sigma-Aldrich |

| Platinum(IV) oxide (Adam's catalyst) | ACS reagent | Sigma-Aldrich |

| Methanol | Anhydrous, 99.8% | Sigma-Aldrich |

| Hydrochloric acid | 37% (w/w) in water | Sigma-Aldrich |

| Diethyl ether | Anhydrous, ≥99.7% | Sigma-Aldrich |

| Sodium sulfate | Anhydrous | Sigma-Aldrich |

Step-by-Step Procedure

Step 1: Catalytic Hydrogenation

-

To a high-pressure hydrogenation vessel, add methyl 2-aminobenzoate (1 equivalent).

-

Add anhydrous methanol to dissolve the starting material.

-

Carefully add platinum(IV) oxide (Adam's catalyst) (typically 1-5 mol%).

-

Seal the vessel and purge with nitrogen, followed by hydrogen.

-

Pressurize the vessel with hydrogen gas (typically 50-100 atm).

-

Heat the reaction mixture to a specified temperature (e.g., 80-120 °C) and stir vigorously for 12-24 hours.

-

After the reaction is complete (monitored by TLC or GC-MS), cool the vessel to room temperature and carefully vent the hydrogen gas.

-

Filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Rinse the Celite pad with methanol.

-

Concentrate the filtrate under reduced pressure to obtain the crude product, which will be a mixture of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate.

Step 2: Isomer Separation (if necessary)

-

The separation of cis and trans isomers can be achieved by fractional distillation or column chromatography on silica gel. The choice of eluent for chromatography will depend on the specific isomers, but a mixture of ethyl acetate and hexanes is a common starting point.

Step 3: Formation of the Hydrochloride Salt

-

Dissolve the purified trans-methyl 2-aminocyclohexanecarboxylate in anhydrous diethyl ether.

-

Cool the solution in an ice bath.

-

Slowly add a solution of hydrochloric acid in diethyl ether or bubble hydrogen chloride gas through the solution until precipitation is complete.

-

Collect the white precipitate by filtration.

-

Wash the solid with cold diethyl ether.

-

Dry the product under vacuum to yield trans-methyl 2-aminocyclohexanecarboxylate hydrochloride.

Experimental Workflow Diagram

An In-depth Technical Guide to cis-Methyl 2-Aminocyclohexanecarboxylate Hydrochloride

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of cis-methyl 2-aminocyclohexanecarboxylate hydrochloride, a valuable bifunctional building block for chemical synthesis and drug discovery. The document details its core physicochemical properties, structural features, a robust synthetic pathway, and state-of-the-art analytical characterization techniques. Furthermore, it explores the compound's chemical reactivity and its applications as a constrained amino acid mimetic and structural scaffold. Safety protocols and handling guidelines are also provided to ensure its proper use in a research and development setting. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this molecule in their work.

Structural and Physicochemical Properties

Cis-methyl 2-aminocyclohexanecarboxylate hydrochloride is a cyclic amino acid ester derivative. The core of its structure is a cyclohexane ring, which imparts significant conformational rigidity compared to its linear analogues. The "cis" stereochemical designation indicates that the amino and methyl carboxylate substituents reside on the same face of the ring. This specific spatial arrangement is crucial as it dictates the molecule's three-dimensional shape and how it interacts with biological targets or participates in stereoselective reactions.

The primary amine is protonated to form a hydrochloride salt, a common strategy in pharmaceutical chemistry to enhance the compound's crystalline nature, stability, and aqueous solubility. In its solid state and in solution, the cyclohexane ring predominantly adopts a low-energy chair conformation to minimize steric strain.

Core Properties

All quantitative data for the compound are summarized in the table below for easy reference.

| Property | Value | Reference / Method |

| Molecular Formula | C₈H₁₆ClNO₂ | Calculated |

| Molecular Weight | 193.67 g/mol | Calculated[1] |

| IUPAC Name | methyl cis-2-aminocyclohexane-1-carboxylate hydrochloride | IUPAC Nomenclature |

| Appearance | White to off-white crystalline solid | Typical Observation |

| Canonical SMILES | COC(=O)C1CCCCC1N.Cl | PubChem[1] |

| InChIKey | SUYHWZRODJBJER-UHFFFAOYSA-N (for free amine) | PubChem[2] |

| Purity (Typical) | >97% | Commercial Specification |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol) | General Chemical Principle |

Structural Diagram

The chair conformation of the cyclohexane ring is the most stable arrangement. In the cis isomer, the two substituents can be arranged in an axial-equatorial (a,e) or equatorial-axial (e,a) fashion. The exact equilibrium depends on the steric bulk of the substituents.

Caption: Chair conformation of the title compound (e,a shown).

Synthesis and Purification Workflow

The synthesis of cis-methyl 2-aminocyclohexanecarboxylate hydrochloride is most effectively achieved via the catalytic hydrogenation of an aromatic precursor, methyl 2-aminobenzoate (methyl anthranilate). The choice of catalyst and conditions is critical for maximizing the yield of the desired cis isomer. While many catalysts can reduce the aromatic ring, rhodium and ruthenium catalysts are known to favor the formation of cis products under specific conditions. The subsequent purification and salt formation are crucial for isolating the final high-purity product.

Synthetic Workflow Diagram

Caption: Overall workflow from starting material to final product.

Experimental Protocol: Synthesis

This protocol describes a representative procedure. Note: This process should only be performed by trained chemists in a controlled laboratory setting.

Step 1: Catalytic Hydrogenation

-

Charge a high-pressure hydrogenation vessel with methyl 2-aminobenzoate (1.0 eq).

-

Add a suitable solvent, such as methanol or acetic acid, to dissolve the starting material.

-

Add the hydrogenation catalyst (e.g., 5 mol% Ruthenium on Carbon, Ru/C). The choice of catalyst is critical; ruthenium often provides good cis-selectivity for aniline derivatives.

-

Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen (typically 50-100 bar) and begin stirring.

-

Heat the reaction to a specified temperature (e.g., 80-100 °C) and maintain for 12-24 hours, monitoring hydrogen uptake.

-

After the reaction is complete, cool the vessel to room temperature and carefully vent the hydrogen.

Step 2: Workup and Isolation

-

Purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the solid catalyst. Wash the Celite pad with additional solvent.

-

Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator. The result is a crude oil or solid containing a mixture of cis and trans isomers of methyl 2-aminocyclohexanecarboxylate.

Step 3: Isomer Separation and Salt Formation

-

The separation of cis and trans isomers can be challenging and is often the lowest-yielding step. Flash column chromatography on silica gel is a standard method. A solvent system such as ethyl acetate/hexanes with a small amount of triethylamine (to prevent streaking of the amine) is typically effective.

-

Combine the fractions containing the pure cis isomer (identified by TLC or GC-MS).

-

Dissolve the isolated cis-amine in a dry, non-polar solvent like diethyl ether or a minimal amount of isopropanol.

-

Slowly add a solution of hydrogen chloride (e.g., 2M HCl in diethyl ether) dropwise with stirring.

-

The hydrochloride salt will precipitate as a white solid. Stir the suspension for 30 minutes.

-

Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product. For highest purity, recrystallization from a solvent system like isopropanol/ether may be performed.

Analytical and Quality Control